2,6-Diethylanilin

Übersicht

Beschreibung

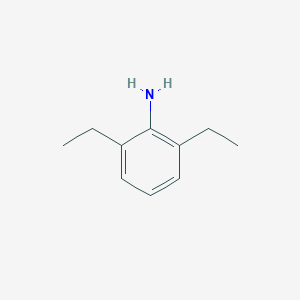

2,6-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a clear yellow to reddish-brown liquid and is known for its use as an intermediate in the synthesis of various herbicides and other agrochemicals .

Wissenschaftliche Forschungsanwendungen

2,6-Diethylaniline is widely used in scientific research and industrial applications:

Chemistry: It serves as an intermediate in the synthesis of herbicides such as butachlor and alachlor.

Biology: It is used in studies involving the metabolism of herbicides and their degradation products.

Medicine: Research on its metabolic pathways helps in understanding the biotransformation of related compounds.

Industry: It is employed in the production of various agrochemicals and as a reagent in organic synthesis.

Wirkmechanismus

Mode of Action

It has been found that 2,6-diethylaniline can form complexes with certain metals, such as zinc (zn) and manganese (mn), which exhibit selective cytotoxicity against certain cell lines . These complexes inhibit telomerase by interacting with c-myc G-quadruplex DNA and induce cell cycle arrest at the S phase .

Biochemical Pathways

It is known that the compound and its metal complexes can cause the down-regulation of cdc25 a, cyclin a, cyclin b, and cdk2, and the up-regulation of p21, p27, and p53 . These changes suggest that 2,6-Diethylaniline may affect cell cycle regulation and apoptosis pathways.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 0906 g/mL at 25 °C . It has a boiling point of 243 °C and a vapor pressure of 0.02 mmHg at 20 °C , suggesting that it can be volatile under certain conditions.

Result of Action

The result of 2,6-Diethylaniline’s action can vary depending on the context. In the case of its metal complexes, they have been found to exhibit selective cytotoxicity against certain cell lines . This suggests that 2,6-Diethylaniline could potentially be used in the development of targeted cancer therapies.

Action Environment

The action of 2,6-Diethylaniline can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could potentially be lost from a system through evaporation, particularly at high temperatures . Furthermore, 2,6-Diethylaniline can form complexes with iodine, as a sigma-acceptor, in chloroform, dichloromethane, and carbontetrachloride solutions , indicating that its activity can be influenced by the presence of other chemicals in its environment.

Biochemische Analyse

Molecular Mechanism

It’s known that the compound can undergo oxidation to produce 4-amino-3,5-diethylphenol (ADEP), which can further oxidize to form 3,5-diethylbenzoquinone-4-imine (DEBQI) .

Metabolic Pathways

2,6-Diethylaniline is known to undergo oxidation to produce ADEP, which can further oxidize to form DEBQI .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diethylaniline can be synthesized through the alkylation of aniline with ethylene. The reaction typically occurs at high temperatures (200-300°C) and under high pressure in the presence of aluminum anilide as a catalyst . Another method involves the reaction of aniline with aluminum powder to form aluminum anilide, which then undergoes alkylation to produce 2,6-diethylaniline .

Industrial Production Methods

In industrial settings, the production of 2,6-diethylaniline follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diethylaniline undergoes various chemical reactions, including:

Substitution: It can react with iodine to form sigma-acceptor complexes in solvents like chloroform, dichloromethane, and carbon tetrachloride.

Common Reagents and Conditions

Oxidation: NADPH-fortified microsomes are commonly used for oxidation reactions.

Substitution: Iodine is used as a reagent for forming sigma-acceptor complexes.

Major Products

Oxidation: 4-amino-3,5-diethylphenol

Substitution: Sigma-acceptor complexes with iodine

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dimethylaniline: An aromatic primary amine with two methyl groups at the 2 and 6 positions.

2,6-Diisopropylaniline: An aromatic amine with two isopropyl groups at the 2 and 6 positions.

2,4,6-Trimethylaniline: An aromatic amine with three methyl groups at the 2, 4, and 6 positions.

Uniqueness

2,6-Diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups provide steric hindrance, affecting its reactivity and interactions compared to its methyl or isopropyl-substituted analogs .

Biologische Aktivität

2,6-Diethylaniline (DEA) is an organic compound with the formula C₁₀H₁₅N, primarily used as an intermediate in the synthesis of various industrial products such as pesticides, dyestuffs, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.24 g/mol

- Structure : Contains two ethyl groups attached to the aniline ring, influencing its reactivity and biological interactions.

Metabolism and Toxicity

Research indicates that 2,6-diethylaniline undergoes significant metabolic transformations in biological systems. Studies have shown that it can form various metabolites, some of which may exhibit toxicological effects.

Metabolic Pathways

-

Absorption and Distribution :

- Rapid absorption in the gastrointestinal tract has been observed in animal models, indicating a half-time of approximately 14.4 minutes for absorption from the intestine .

- Following administration, it is metabolized to several compounds, including N-hydroxy-2,6-diethylaniline and 4-hydroxy-2,6-diethylaniline .

- Toxicological Effects :

Genotoxicity

The genotoxic potential of 2,6-diethylaniline has been a subject of investigation:

- Mutagenicity Tests : Conflicting results have been reported regarding its mutagenic properties in bacterial assays (Salmonella typhimurium) and mammalian cell lines. Some studies indicate weak mutagenic activity under specific conditions .

- Chromosomal Aberrations : It has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured cells, suggesting potential genotoxic effects .

Case Studies

Several case studies highlight the biological effects of 2,6-diethylaniline:

- Occupational Exposure :

- Animal Studies :

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Metabolism | Rapid absorption; formation of multiple metabolites |

| Toxicity | Weight loss, liver enlargement, anemia at high doses |

| Genotoxicity | Induces chromosomal aberrations; conflicting mutagenicity results |

| Case Studies | Elevated hemoglobin adducts in occupational exposure; adverse effects in animal studies |

Eigenschaften

IUPAC Name |

2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71477-82-2 (hydrochloride) | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027218 | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235.5 °C, BP: 114 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.96 kg/l @ 20 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

579-66-8 | |

| Record name | 2,6-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2234594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.5 °C, MP: 3-4 °C, 3-4 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing 2,6-Diethylaniline?

A1: 2,6-Diethylaniline can be synthesized through the alkylation of aniline with ethylene, using aluminum anilide as a catalyst. This reaction typically occurs at elevated temperatures and pressures. []

Q2: What is a key application of 2,6-Diethylaniline in the chemical industry?

A2: 2,6-Diethylaniline serves as a crucial intermediate in the synthesis of pretilachlor, a widely used herbicide. One synthesis route involves the mono-N-alkylation of 2,6-diethylaniline with 1-(2′-chloroethoxy)propane, facilitated by sodium hydride. []

Q3: How is 2,6-Diethylaniline utilized in polymer chemistry?

A3: 2,6-Diethylaniline, along with its derivative 4,4'-methylenebis(3-chloro-2,6-diethylaniline), is frequently used as a curing agent in epoxy resin formulations. These diamines react with epoxy groups to form crosslinked networks, enhancing the mechanical properties of the final materials. [, ]

Q4: How does 2,6-Diethylaniline enter the environment?

A4: 2,6-Diethylaniline primarily enters the environment as a degradation product of chloroacetanilide herbicides like alachlor and butachlor. These herbicides undergo microbial metabolism in soil and water, leading to the formation of 2,6-DEA. [, , ]

Q5: What are the primary metabolites identified in the degradation pathway of alachlor in soil?

A5: Alachlor biodegradation in soil leads to the formation of several metabolites, including 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline, 7-ethylindoline, and N-(2,6-diethylphenyl) formamide. These metabolites have been identified through GC-MS analysis. []

Q6: How does the addition of organic matter to soil influence the biodegradation of acetochlor and butachlor?

A6: Studies have shown that the addition of sodium dodecylbenzene sulfonate (SDBS) and humic acid (HA) to soil can influence the biodegradation rates of acetochlor and butachlor. While the presence of SDBS and HA tends to decrease acetochlor biodegradation, it appears to enhance the biodegradation of butachlor. []

Q7: What factors influence the formation of oligomers from 2,6-Diethylaniline in soil?

A7: Research suggests that physicochemical factors, such as soil pH and the presence of specific ions, can significantly influence the oligomerization of 2,6-DEA in soil. Experiments have shown that lower pH values generally lead to higher yields of 2,6-DEA dimers and tetramers. []

Q8: Is microbial activity essential for the transformation of 2,6-Diethylaniline in soil?

A8: While microbial activity can contribute to 2,6-DEA transformation, studies indicate that abiotic factors also play a significant role. For instance, gamma irradiation of soil did not completely inhibit the formation of 2,6-DEA dimers and tetramers, suggesting the involvement of abiotic processes. []

Q9: What are the potential toxicological concerns associated with 2,6-Diethylaniline and similar aniline-based degradation products?

A9: Studies have revealed that 2,6-diethylaniline, along with other alkyl-aniline metabolites of pesticides, can exhibit toxicity and genotoxicity. Research using Vibrio fischeri (Microtox and Mutatox assays) and Chironomus riparius (acute toxicity tests) demonstrated that these compounds could pose environmental risks, emphasizing the importance of considering degradation product toxicity in pesticide risk assessments. []

Q10: What are the potential developmental effects of chloroacetanilide herbicides and their degradation products?

A10: Research using Xenopus laevis embryos demonstrated that while chloroacetanilide herbicides like alachlor and metolachlor can induce embryotoxic and teratogenic effects, their aniline degradation products (2,6-diethylaniline and 2-ethyl-6-methylaniline) exhibit lower embryotoxicity but higher teratogenicity. These findings highlight the potential ecological risks associated with the persistence and transformation of these herbicides in the environment. []

Q11: How does the presence of substituents on the aromatic ring influence the toxicity of 2,6-Diethylaniline and related compounds?

A11: Studies investigating the hemoglobin binding of various diamines in rats revealed that the presence of two substituents in the ortho positions of the aromatic ring, especially electron-withdrawing groups, could drastically reduce the formation of hemoglobin adducts, potentially mitigating their toxicity. []

Q12: What analytical techniques are employed to determine the concentration of 2,6-Diethylaniline in environmental samples?

A12: Gas chromatography (GC) coupled with electron capture detection (ECD) is a widely used technique for quantifying 2,6-DEA in environmental samples. This method typically involves extracting 2,6-DEA from the sample matrix, derivatizing it to enhance volatility and detectability, and analyzing the derivative using GC-ECD. []

Q13: Can you elaborate on the use of microdialysis coupled with HPLC for analyzing alachlor and its metabolite 2,6-Diethylaniline in microbial cultures?

A14: Online microdialysis enriched-sampling coupled with HPLC offers a sensitive, efficient, and environmentally friendly approach for determining alachlor and 2,6-DEA in microbial cultures. This technique combines the advantages of microdialysis for continuous sampling and online enrichment with the separation capabilities of HPLC, eliminating the need for extensive sample preparation steps. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.